Tellimagrandin II

Übersicht

Beschreibung

Tellimagrandin II is a type of ellagitannin, a class of hydrolyzable tannins. It is the first of the ellagitannins formed from 1,2,3,4,6-pentagalloyl-glucose. This compound can be found in plants such as Geum japonicum and Syzygium aromaticum (clove) . This compound is known for its various biological activities, including anti-herpesvirus properties .

Vorbereitungsmethoden

Tellimagrandin II wird durch Oxidation von Pentagalloyl-Glucose in Tellima grandiflora durch das Enzym Pentagalloylglucose: O (2) Oxidoreduktase, eine Laccase-artige Phenoloxidase, gebildet . Diese Verbindung kann auch aus den Schalen von Trapa bispinosa extrahiert werden . Industrielle Produktionsverfahren umfassen typischerweise die Extraktion und Reinigung der Verbindung aus natürlichen Quellen, gefolgt von verschiedenen chromatographischen Techniken, um die reine Verbindung zu isolieren.

Analyse Chemischer Reaktionen

Tellimagrandin II unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es wird durch Oxidation von Pentagalloyl-Glucose gebildet.

Dimerisierung: Es kann in Gegenwart von Laccase zu Cornusiin E dimerisiert werden.

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Gallussäure und Glucose-Derivate zu ergeben.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Laccase und verschiedene hydrolytische Enzyme. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen Gallussäure, Glucose-Derivate und dimerisierte Verbindungen wie Cornusiin E .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird wegen seiner einzigartigen chemischen Struktur und Reaktivität untersucht.

Medizin: This compound hat sich als ein potenzielles Anti-Herpesvirusmittel gezeigt.

Industrie: Die Verbindung wird bei der Entwicklung von natürlichen Konservierungsmitteln und antimikrobiellen Mitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Antibakterielle Aktivität: Es reduziert die Expression von mecA, gefolgt von der negativen Regulation des Penicillin-bindenden Proteins 2a (PBP2a) von MRSA.

Antivirale Aktivität: Die Verbindung zeigt Anti-Herpesvirus-Eigenschaften, obwohl die genauen molekularen Ziele und beteiligten Pfade noch untersucht werden.

Wissenschaftliche Forschungsanwendungen

Tellimagrandin II has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Medicine: This compound has shown potential as an anti-herpesvirus agent.

Industry: The compound is used in the development of natural preservatives and antimicrobial agents.

Wirkmechanismus

Tellimagrandin II exerts its effects through several mechanisms:

Antibacterial Activity: It reduces the expression of mecA, followed by the negative regulation of the penicillin-binding protein 2a (PBP2a) of MRSA.

Antiviral Activity: The compound shows anti-herpesvirus properties, although the exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Tellimagrandin II ähnelt anderen Ellagitanninen wie Punicafolin und Nupharin A, ist aber insofern einzigartig, als die Hexahydroxydiphenoylgruppe nicht an den gleichen Hydroxylgruppen im Glucosemolekül gebunden ist . Weitere ähnliche Verbindungen sind:

Tellimagrandin I: Unterscheidet sich von this compound durch eine Hydroxylgruppe anstelle einer dritten Galloylgruppe.

Punigluconin: Ein weiteres Ellagitannin-Monomer, das strukturell ähnlich ist.

Pedunculagin: Strukturell ähnlich wie this compound.

This compound zeichnet sich durch seine spezifischen biologischen Aktivitäten und einzigartigen strukturellen Merkmale aus.

Biologische Aktivität

Tellimagrandin II (TGII) is a polyphenolic compound extracted from the shells of Trapa bispinosa, a plant known for its medicinal properties. This article synthesizes current research findings regarding the biological activities of TGII, focusing on its antibacterial and anti-inflammatory effects, as well as its potential therapeutic applications.

Antibacterial Activity

Mechanism Against MRSA

This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that TGII has a minimum inhibitory concentration (MIC) of 128 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent. Notably, TGII not only inhibits bacterial growth but also enhances the efficacy of conventional antibiotics when used in combination therapy. This synergy allows for reduced dosages of antibiotics, potentially mitigating the issue of antibiotic resistance .

Cell Wall Disruption

The antibacterial mechanism of TGII involves the disruption of the bacterial cell wall. Transmission electron microscopy (TEM) studies revealed that TGII treatment leads to significant morphological changes in MRSA, including cell wall integrity loss and cytoplasmic content leakage. These observations suggest that TGII could serve as a valuable adjunct in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Activity

Effects on Macrophages

In addition to its antibacterial properties, TGII has been shown to possess anti-inflammatory effects. A study involving murine macrophage cell lines and human monocyte-derived macrophages demonstrated that TGII significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production. The compound effectively reduces the expression levels of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory responses .

Regulatory Pathways

TGII's anti-inflammatory mechanism appears to involve the inhibition of key signaling pathways. Specifically, it reduces the phosphorylation of p65 and c-jun, which are components of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By blocking these pathways, TGII may offer therapeutic benefits in conditions characterized by excessive inflammation, such as sepsis .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antibacterial | Inhibits MRSA growth | Disrupts cell wall integrity; synergistic with antibiotics |

| Anti-inflammatory | Reduces NO and PGE2 production | Inhibits NOS2 and COX-2; blocks NF-κB signaling |

Case Studies and Research Findings

- Antibacterial Efficacy Against MRSA :

- Inflammation Modulation in Macrophages :

-

Potential Therapeutic Applications :

- Given its dual action as an antibacterial and anti-inflammatory agent, TGII may be explored further for therapeutic applications in treating infections and inflammatory conditions.

Eigenschaften

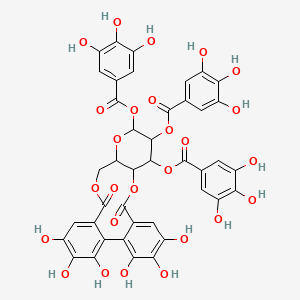

IUPAC Name |

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGHAEBIBSEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002061 | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81571-72-4, 58970-75-5 | |

| Record name | Tellimagrandin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugeniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellimagrandin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.